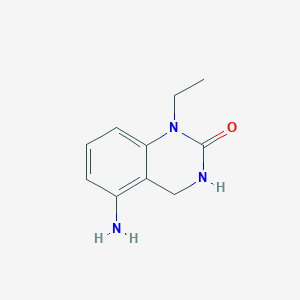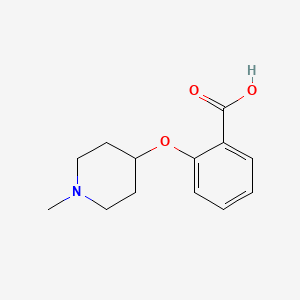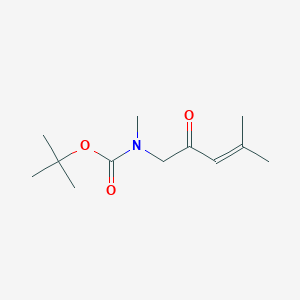
Methyl 2,5-dimethoxyoxolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-dimethoxyoxolane-3-carboxylate is an organic compound with a molecular formula of C8H14O5 It is a derivative of oxolane, featuring two methoxy groups and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethoxyoxolane-3-carboxylate typically involves the reaction of 2,5-dimethoxyoxolane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2,5-dimethoxyoxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyoxolane-3-carboxylic acid.
Reduction: Formation of 2,5-dimethoxyoxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2,5-dimethoxyoxolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2,5-dimethoxyoxolane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved include ester hydrolysis, oxidation, and reduction, which modify the compound’s structure and activity.
類似化合物との比較
Similar Compounds
Methyl 2,5-dimethyl-3-furancarboxylate: Similar in structure but with a furan ring instead of an oxolane ring.
Methyl 2,5-dimethoxybenzoate: Contains a benzene ring instead of an oxolane ring.
Methyl 2,5-dimethoxyphenylacetate: Features a phenylacetate group instead of an oxolane ring.
Uniqueness
Methyl 2,5-dimethoxyoxolane-3-carboxylate is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
IUPAC Name |
methyl 2,5-dimethoxyoxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-10-6-4-5(7(9)11-2)8(12-3)13-6/h5-6,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZIJSZRBWTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)
![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)

![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)

![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)

![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)

![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)

![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
